Product packaging for Zirconium citrate(Cat. No.:CAS No. 108890-18-2)

Zirconium citrate

Cat. No.: B12717205
CAS No.: 108890-18-2
M. Wt: 1030.1 g/mol
InChI Key: ZFQCFWRSIBGRFL-UHFFFAOYSA-B
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Description

Zirconium Citrate is a zirconium-based coordination compound valued in materials science and chemical research. Its key research value lies in its role as a functional component in advanced materials. For instance, it is instrumental in the synthesis of citrate-functionalized, zirconium-based metal-organic frameworks (MOFs), such as C-MOF-808 . This specific application leverages the compound's ability to integrate into porous coordination polymers, resulting in materials with enhanced aqueous solubility and fluorescent properties . These functionalized MOFs serve as effective fluorescent receptors for the detection of antibiotics like ciprofloxacin (CIP) in aqueous media, demonstrating the compound's utility in developing environmental monitoring sensors . The mechanism of action in such sensing applications involves the binding of the target analyte to the zirconium-based receptor, leading to a measurable enhancement of fluorescence intensity, which allows for sensitive and specific detection . Historically, this compound complexes have also been investigated for their therapeutic properties, underscoring a long-standing research interest in its biological interactions . This compound is offered for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the Safety Data Sheet (SDS) for safe handling and laboratory procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20O28Zr3 B12717205 Zirconium citrate CAS No. 108890-18-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

108890-18-2

Molecular Formula

C24H20O28Zr3

Molecular Weight

1030.1 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;zirconium(4+)

InChI

InChI=1S/4C6H8O7.3Zr/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;;;3*+4/p-12

InChI Key

ZFQCFWRSIBGRFL-UHFFFAOYSA-B

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zr+4].[Zr+4].[Zr+4]

physical_description

5-10% Aqueous solution: Light green-yellow liquid with a mild odor;  [M-I Swaco MSDS]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Zirconium Citrate Species

Functionalization of Zirconium-Based Metal-Organic Frameworks with Citrate (B86180) Ligands

The functionalization of zirconium-based metal-organic frameworks (MOFs) with citrate ligands is a significant strategy for modifying their properties and enhancing their utility, particularly in aqueous applications. mdpi.com Zirconium-based MOFs are noted for their exceptional chemical, hydrothermal, and mechanical stability, which stems from the strong Zr-O bonds within their structure. rsc.org This robustness makes them ideal candidates for post-synthetic modification. nih.gov

A common precursor for this functionalization is the zirconium-based MOF known as MOF-808. mdpi.comresearchgate.net The synthesis of the parent MOF-808 involves the reaction of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) with 1,3,5-benzenetricarboxylic acid (H₃BTC). mdpi.com The functionalization process to incorporate citrate is then carried out as a post-synthetic modification. mdpi.comresearchgate.net In a typical procedure, the synthesized MOF-808 is dispersed in water, followed by the addition of sodium citrate. mdpi.com The mixture is stirred at room temperature and then heated to approximately 85°C for several hours. mdpi.com This process yields a citrate-functionalized MOF, which can be designated as C-MOF-808. mdpi.comresearchgate.net

The successful functionalization of the MOF with citrate is confirmed through various characterization techniques. mdpi.com For instance, proton nuclear magnetic resonance (¹H-NMR) spectroscopy can show new peaks corresponding to the methylene (B1212753) (–CH₂) groups of citric acid, confirming the presence of the citrate ligand on the MOF structure. mdpi.com This modification can enhance properties such as aqueous solubility, which is a limitation for some applications. mdpi.comresearchgate.net The introduction of citrate ligands can also alter the MOF's interactions with other molecules, making it a useful platform for applications like the fluorescent detection of contaminants in aqueous media. mdpi.com

Table 1: Synthesis and Functionalization of MOF-808 with Citrate

Step Precursors/Reagents Conditions Product
1. MOF Synthesis Zirconyl chloride octahydrate (ZrOCl₂·8H₂O), 1,3,5-Benzenetricarboxylic acid (H₃BTC), Dimethylformamide (DMF), Formic Acid Reaction in DMF with formic acid as a modulator. MOF-808 [Zr₆O₄(µ₃-OH)₄(OH)₆(BTC)₂] mdpi.com

| 2. Functionalization | MOF-808, Sodium Citrate, Water | Stirring at room temperature, followed by heating at 85°C for 4 hours. mdpi.com | C-MOF-808 (Citrate-functionalized MOF-808) mdpi.comresearchgate.net |

Advanced Preparation Techniques for Stable Aqueous Zirconium Chelate Solutions

The preparation of stable aqueous solutions of zirconium chelates, including zirconium citrate, is crucial for their application in various industries. google.comgoogle.com These techniques often aim to produce solutions that remain stable against changes in pH, temperature, dilution, and aging. google.com A general method involves combining an alpha-hydroxycarboxylic acid salt, such as a citrate salt, with a solution of a zirconium compound. google.com The zirconium precursors can include a range of compounds like zirconium oxychloride, ammonium (B1175870) zirconium carbonate, and zirconium hydroxynitrate. google.comprepchem.com

Several strategies are employed to enhance the stability of aqueous this compound solutions. The key is to form a stable chelate structure where the citrate ligand coordinates with the zirconium ion, typically through its carboxylate groups. evitachem.com

One primary strategy involves the careful control of the molar ratio of the chelating agent to the zirconium. For this compound, a citrate-to-zirconium molar ratio of 1.34 to 1.00 has been shown to produce stable solutions. google.com The stability of these systems is often evaluated under various conditions, including boiling, aging, and the addition of acids or bases to alter the pH. google.com For example, a sodium zirconium lactate (B86563) solution was found to be stable upon the addition of acids or bases, dilution, and boiling. google.com

The pH of the final solution is another critical factor. evitachem.com Maintaining an optimal pH, for instance in the range of 5-7, can significantly enhance the stability of the this compound complex. evitachem.com The preparation process can involve reacting a zirconium compound with a pre-formed alpha-hydroxycarboxylic acid salt solution, which is made by reacting the acid with a base to achieve an approximately neutral solution. google.com This approach helps in controlling the final pH and ensuring complete chelation. google.com

Furthermore, the choice of the zirconium precursor and the base used to form the citrate salt can influence stability. google.com Precursors like zirconium hydroxynitrate and bases such as ammonium hydroxide (B78521) or sodium hydroxide are commonly used. google.com The resulting ammonium this compound or sodium this compound solutions exhibit good stability over a range of conditions. google.comprepchem.com

Table 2: Factors Influencing the Stability of Aqueous Zirconium Chelate Solutions

Factor Description Example Source
Molar Ratio The molar ratio of the chelating agent (citrate) to the zirconium ion is critical for complete complexation and stability. A citrate to Zirconium molar ratio of 1.34 to 1.00 resulted in a stable solution. google.com
pH Control Maintaining an optimal pH range prevents precipitation and hydrolysis of the zirconium species. An optimal pH range between 5-7 enhances complex stability. evitachem.com
Precursor Selection The choice of zirconium salt can affect the reaction and the final product's stability. Suitable precursors include zirconium hydroxynitrate and ammonium zirconium carbonate. google.comgoogle.comprepchem.com

| Temperature | The reaction temperature can influence the rate of formation and the stability of the complex. | Heating to 140°F (60°C) is used to drive the reaction between ammonium zirconyl carbonate and diammonium citrate to completion. | prepchem.com |

In certain applications, particularly in the field of radiopharmaceuticals, it is often necessary to convert zirconium from one complex form to another. nih.gov A notable example is the conversion of zirconium-89 (B1202518) oxalate (B1200264) to zirconium-89 citrate. nih.govmdpi.com This reconstitution is performed to obtain zirconium in a chemical form that is more suitable for subsequent labeling reactions, with citrate often being preferred over oxalate due to the higher stability of the resulting radiolabeled complexes. nih.govresearchgate.net

An effective method for this conversion utilizes Chelex-100 resin, an ion-exchange resin. nih.govmdpi.com The process leverages the different affinities of zirconium complexes for the resin at varying pH levels. mdpi.com Zirconium-89 in an oxalic acid solution can be efficiently sorbed onto the Chelex-100 resin at a low pH (pH 0-1). nih.govmdpi.com Following the sorption, the resin can be washed, and the zirconium can then be effectively desorbed (eluted) using a solution of sodium citrate. nih.gov

Studies have shown that this reconstitution method is highly effective. nih.gov For instance, zirconium-89 preparations formulated in 0.1 M sodium citrate after conversion showed a superior complexation efficiency (99%) compared to oxalate preparations. nih.gov The resulting [⁸⁹Zr]Zr-citrate solutions are well-suited for radiopharmaceutical purposes. nih.govmdpi.com This method provides a straightforward and efficient pathway to convert from an oxalate precursor to a more advantageous citrate complex. nih.gov

Table 3: Comparison of Zirconium-89 Oxalate and Citrate Preparations

Parameter [⁸⁹Zr]Zr-oxalate [⁸⁹Zr]Zr-citrate Rationale for Conversion
Precursor Form [⁸⁹Zr]Zr-oxalate in 0.1 M oxalic acid or 0.1 M sodium oxalate. nih.gov [⁸⁹Zr]Zr-citrate in 0.1–1.0 M sodium citrate solution. nih.govmdpi.com Citrate form shows advantageous properties for subsequent reactions. nih.gov
Conversion Method N/A Sorption of [⁸⁹Zr]Zr-oxalate onto Chelex-100 resin, followed by elution with sodium citrate solution. nih.gov To obtain a more stable and reactive form of zirconium-89 for labeling. researchgate.net
Complexation Yield 88% (in 0.1 M sodium oxalate) 99% (in 0.1 M sodium citrate) Higher efficiency of complex formation with chelators like deferoxamine (B1203445) (DFO). nih.govresearchgate.net

| Stability | Less stable under certain heating conditions compared to 1.0 M citrate solutions. mdpi.com | More stable, particularly at higher concentrations (e.g., 1.0 M sodium citrate). mdpi.com | To ensure the integrity of the radiotracer during preparation and use. mdpi.com |

Coordination Chemistry and Complexation Phenomena of Zirconium Citrate

Ligand-Metal Interaction Mechanisms of Citrate (B86180) with Zirconium (IV)

The interaction between citrate and Zirconium (IV) is a complex process governed by several factors, primarily the strong affinity of the carboxylate and hydroxyl groups of the citrate molecule for the highly charged Zr(IV) ion. This interaction leads to the formation of stable chelate structures. evitachem.com Citric acid typically acts as a bidentate ligand, coordinating through its carboxylate groups to the zirconium ion, resulting in a stable six-membered ring structure that enhances the compound's stability. evitachem.com

Adsorption Thermodynamics and Kinetics of Trivalent Citrate Anions on Zirconia Surfaces

The adsorption of trivalent citrate anions (Cit³⁻) onto zirconia (ZrO₂) surfaces is a thermodynamically favorable process characterized by high affinity. rsc.org Studies have shown that the adsorption process can be described by models that consider both electrostatic and chemical interactions. The kinetics of adsorption often follow a pseudo-second-order model, suggesting that the rate-limiting step may be a chemical adsorption process involving the formation of bonds between the citrate and the zirconia surface. frontiersin.orgscielo.br The adsorption process is often observed to occur in multiple stages, which may involve initial rapid surface coverage followed by slower diffusion-controlled processes. mdpi.com

The thermodynamics of adsorption are significantly influenced by the solution's pH and the concentration of the citrate. The high negative charge of the trivalent citrate anion leads to strong electrostatic attraction to the positively charged zirconia surface at low pH. rsc.orgrsc.org

Influence of Solution pH and Citrate Concentration on Adsorption Behavior

The adsorption of citrate on zirconia is strongly dependent on the pH of the solution. rsc.orgrsc.org At lower pH values, the zirconia surface is positively charged, leading to a strong electrostatic attraction for the negatively charged citrate anions. rsc.orgrsc.org Consequently, the amount of adsorbed citrate increases as the pH decreases. rsc.orgrsc.orgresearchgate.net Conversely, at higher pH values, the zirconia surface becomes more negatively charged, resulting in increased coulombic repulsion and a decrease in citrate adsorption. rsc.orgrsc.orgresearchgate.net The isoelectric point (IEP) of pure zirconia is around pH 7.2, and the adsorption of citrate causes a shift in the effective IEP to lower pH values, with a limiting value of approximately pH 3-3.2 being observed at higher citrate concentrations. rsc.orgresearchgate.net

The concentration of citrate in the solution also plays a crucial role. Adsorption isotherms typically show a high affinity of citrate for the zirconia surface. rsc.org At a given pH, the amount of adsorbed citrate increases with increasing citrate concentration until a plateau is reached, indicative of surface saturation. rsc.org Below the isoelectric point of zirconia, the adsorption isotherms can exhibit an inflection point, while above the IEP, they tend to follow a more conventional Langmuir-type shape. rsc.org

Spectroscopic and Electrokinetic Characterization of Adsorbed Citrate Species (e.g., FTIR Spectroscopy, Electrokinetic Measurements)

Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, provide valuable insights into the nature of the adsorbed citrate species. rsc.org FTIR spectra of citrate adsorbed on zirconia show characteristic bands corresponding to the carboxylate (COO⁻) and carboxylic acid (COOH) groups. rsc.org At low pH, the presence of strong bands in the COOH region (around 1716-1733 cm⁻¹) alongside a strong band in the COO⁻ region (around 1559 cm⁻¹) suggests the adsorption of partially protonated citrate species (H₂Cit⁻ or HCit²⁻). rsc.org At higher pH, the disappearance of the COOH bands and the presence of a strong peak around 1598 cm⁻¹ indicate that the fully deprotonated trivalent citrate anion (Cit³⁻) is the primary adsorbing species. rsc.org

Electrokinetic measurements, such as zeta potential analysis, confirm the influence of citrate adsorption on the surface charge of zirconia. rsc.orgresearchgate.net As citrate adsorbs, the zeta potential of the zirconia particles becomes more negative, and the isoelectric point shifts to lower pH values. rsc.orgresearchgate.net This shift is a direct consequence of the adsorption of negatively charged citrate ions. These measurements, in conjunction with FTIR data, provide a comprehensive picture of the surface chemistry and the nature of the citrate-zirconia interface. rsc.orgresearchgate.net

Speciation of Zirconium in Citrate-Containing Systems

The speciation of zirconium in aqueous solutions containing citrate is complex and highly dependent on factors such as the metal-to-ligand ratio, pH, and concentration. ontosight.aibutlerov.com Zirconium(IV) ions readily hydrolyze in water, and the presence of citrate as a chelating agent significantly influences the formation of various monomeric, dimeric, and polynuclear complexes. ontosight.aibutlerov.com

Structural Elucidation of Zirconium-Citrate Complexes in Aqueous Solutions

In aqueous solutions, zirconium and citrate form a variety of complex species. butlerov.com The exact structure of these complexes is influenced by the solution conditions. ontosight.ai At an equimolar ratio of Zr(IV) to citric acid, tetranuclear species with varying degrees of deprotonation are formed from a mononuclear cationic complex, [ZrHCit]⁺. butlerov.com When there is an excess of citric acid, both mono- and binuclear zirconium(IV) citrates are observed. butlerov.com

Density functional theory (DFT) calculations have been used to investigate the preferred coordination sites. These studies indicate that Zr(IV) cations preferentially bind to the electron-rich sites of the deprotonated citric acid, forming strong bonds. researchgate.net The chelation typically involves the carboxylate groups, leading to the formation of stable ring structures. evitachem.com

Dodecahedral Coordination Geometry in Zirconium-Ligand Complexes and its Relevance to Citrate

The coordination chemistry of zirconium(IV) is characterized by its propensity for high coordination numbers, typically ranging from 6 to 8, driven by its large ionic radius and high charge. For octacoordinate complexes, three geometries are most common: the square antiprism, the bicapped trigonal prism, and the dodecahedron. wikipedia.org The dodecahedral molecular geometry, which possesses D2d symmetry, describes the arrangement of eight ligands around a central metal atom, defining the vertices of a trigonal dodecahedron. wikipedia.org

Citric acid, being a polydentate ligand with three carboxyl groups and one hydroxyl group, is capable of providing multiple donor oxygen atoms. This allows it to satisfy the high coordination number preferred by the Zr⁴⁺ ion. Depending on the pH and stoichiometry, a single citrate molecule or multiple citrate ligands can coordinate to the zirconium center. The established preference of zirconium(IV) for dodecahedral or near-dodecahedral geometry in its octacoordinate state with other bidentate oxygen- and nitrogen-donating ligands makes this a highly probable and structurally relevant configuration for zirconium-citrate complexes. scielo.org.zanih.gov

Theoretical and Computational Approaches to Zirconium-Citrate Coordination

To elucidate the complex structures and dynamic behavior of zirconium-citrate species in solution, researchers employ a variety of theoretical and computational methods. These approaches provide molecular-level insights that complement experimental data, helping to predict stable configurations, characterize bonding, and understand the coordination environment.

Density Functional Theory (DFT) Studies on Geometric Configurations of Citric Acid Complexes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for studying metal-ligand complexes. DFT calculations are used to determine preferred coordination sites, optimized geometries, binding energies, and charge distributions of zirconium-citrate complexes. researchgate.netresearchgate.net

Studies involving citric acid and various metal cations, including Zr⁴⁺, have been performed to understand the molecular interactions during complex formation. researchgate.netresearchgate.net Using the B3LYP level of theory, it was found that Zr⁴⁺ possesses the strongest bonds to deprotonated citric acid compared to other divalent and trivalent cations like Ba²⁺ and Y³⁺. researchgate.net The analysis of the bonding character through methods like Atoms-in-Molecules (AIM) and Electron Localization Function (ELF) reveals the nature of the metal-oxygen bonds. For Zr-O bonds in these complexes, topological analysis indicates low electron density (ρ(r)) and positive values for its Laplacian (∇²ρ(r)), which is characteristic of predominantly ionic interactions. researchgate.net

Furthermore, DFT can simulate vibrational spectra (Infrared and Raman) for the most stable geometric configurations. researchgate.net These theoretical spectra can be compared with experimental results to identify features corresponding to specific complexes formed during a synthesis process. For instance, changes in the vibrational bands assigned to C=O, C-OH, and COO⁻ groups in citric acid upon coordination with a metal ion can be accurately predicted. researchgate.net

Table 1: Selected Findings from DFT Analysis of Metal-Citrate and Zirconium-Ligand Complexes

ParameterFindingSignificanceReference
Bonding Interaction Zr-O bonds in citrate complexes exhibit ionic character.Confirmed by AIM/ELF analysis showing low electron density and positive Laplacian values. researchgate.net
Binding Strength Zr⁴⁺ forms the strongest bonds with deprotonated citric acid compared to Ba²⁺ and Y³⁺.Highlights the high affinity of the hard Lewis acid Zr⁴⁺ for oxygen donors. researchgate.net
Geometric Structure DFT calculations can compute the optimized molecular geometry of complexes.For an oxidozirconium(IV) complex, a square pyramidal geometry was computed. nih.gov nih.gov
Reactivity Descriptors Global reactivity descriptors (hardness, softness, etc.) can be calculated from HOMO-LUMO energies.Provides insight into the chemical reactivity and stability of the complexes. nih.gov
Vibrational Spectra Simulated IR and Raman spectra can distinguish between different complex configurations.Changes in C=O and COO⁻ group vibrations are key identifiers. researchgate.net

Molecular Dynamics Simulations for Investigating Zirconium Coordination Environment

While DFT calculations are excellent for determining the properties of static, optimized structures, they often neglect the effects of temperature and the dynamic nature of the solvent environment. acs.orgnih.gov Molecular Dynamics (MD) simulations address this by modeling the movement of atoms and molecules over time, providing a more realistic picture of the complex's behavior in solution. acs.orgchemrxiv.org

MD simulations are particularly valuable for studying the coordination sphere of zirconium. For example, in studies of the Zr⁴⁺-desferrioxamine (DFO) complex, a common chelator for zirconium, MD simulations revealed that the most stable structure predicted by DFT (where the ligand fully wraps the metal ion) was not actually stable when temperature and explicit solvent molecules were included. nih.govchemrxiv.org Instead, free energy calculations based on MD showed that the most stable configuration involved fewer coordination points from the ligand, leaving the Zr⁴⁺ ion more exposed to the solvent. acs.org

These simulations allow for the detailed analysis of the zirconium coordination environment, including:

Coordination Number (CN): By calculating radial distribution functions, MD can determine the average number of coordinating atoms (from the ligand and solvent) around the zirconium ion and their distances. nih.gov

Solvent Effects: The explicit inclusion of water molecules allows for a realistic sampling of the conformational fluctuations of both the chelator and the surrounding solvent, which can drastically affect binding mechanisms and thermodynamics. acs.orgnih.gov

Structural Stability: MD can test the stability of proposed structures over time (nanoseconds to microseconds), revealing dynamic processes like ligand exchange or conformational changes. nih.gov

Table 2: Comparison of DFT and MD Simulation Approaches for Zirconium Complexes

FeatureDensity Functional Theory (DFT)Molecular Dynamics (MD)Reference
System State Typically models static structures at 0 K.Simulates dynamic systems at a given temperature and pressure. acs.orgnih.gov
Environment Often performed in a vacuum or with an implicit solvent model.Explicitly includes solvent molecules, allowing for direct solute-solvent interaction studies. acs.orgnih.gov
Primary Output Optimized geometries, electronic properties, binding energies.Trajectories of atomic positions over time, thermodynamic properties, dynamic behavior. acs.orgchemrxiv.org
Insight Provides highly accurate electronic structure and bonding information for a single conformation.Reveals the influence of thermal fluctuations and solvent on structural stability and dynamics. nih.govchemrxiv.org

X-ray Absorption Spectroscopy (XAS) for In Situ Zirconium Speciation (e.g., Zr K-edge XANES/EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful experimental technique for determining the local geometric and electronic structure of a specific element within a material, making it ideal for the in situ study of zirconium speciation in various media. qd-europe.comrsc.org The technique is element-specific and can be applied to crystalline, amorphous, and liquid samples. rsc.org A typical XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The region close to the absorption edge (for zirconium, the K-edge is at 17998 eV) is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. qd-europe.comrsc.org By comparing the XANES spectrum of an unknown sample to those of known reference compounds (like ZrO₂, ZrSiO₄), the local environment of the zirconium atoms can be identified. rsc.org

EXAFS: The oscillatory structure extending several hundred eV above the edge contains information about the immediate local environment around the zirconium atom. Analysis and fitting of the EXAFS signal can yield precise quantitative information, including the coordination number (N), the distance to neighboring atoms (R), and the degree of structural disorder (Debye-Waller factor, σ²). qd-europe.comresearchgate.net

XAS has been successfully used to investigate zirconium speciation in complex systems such as hydrothermal fluids and molten salts, determining the composition of dominant complexes and the corresponding metal-to-ligand bond distances. researchgate.netosti.gov For instance, in chloride-rich fluids, EXAFS fitting determined Zr-O and Zr-Cl distances, revealing the nature of the coordinating species (e.g., OH⁻, H₂O, Cl⁻). researchgate.net This ability to probe the local environment of zirconium under non-crystalline and in situ conditions makes XAS an indispensable tool for validating and complementing the theoretical predictions from DFT and MD simulations for zirconium-citrate systems.

Table 3: Representative Structural Parameters for Zirconium Complexes Determined by EXAFS

Complex/SystemCoordinating LigandCoordination Number (N)Bond Length (R) in ÅReference
Zr in Chloride FluidOH⁻Not specified2.10 ± 0.06 researchgate.net
Zr in Chloride FluidH₂ONot specified2.22 ± 0.03 researchgate.net
Zr in Chloride FluidCl⁻Not specified2.46 ± 0.02 researchgate.net
Zr Foil (Reference)Zr123.21 qd-europe.com
Zr in LiF-ZrF₄ Molten SaltF⁻Decreases with temperatureNot specified osti.gov

Advanced Materials Science Applications of Zirconium Citrate and Citrate Derived Zirconia

Catalysis and Photocatalysis Research

Zirconium citrate (B86180) serves as a critical precursor in the synthesis of various catalytic materials, where the citrate molecule influences the final properties of the catalyst, such as surface area, crystal phase, and particle size.

Development of Zirconia Nanocatalysts from Citrate-Assisted Routes

Citrate-assisted synthesis methods, such as the sol-gel and combustion techniques, are widely employed to produce zirconia nanocatalysts. In these methods, citric acid acts as a chelating agent, forming complexes with zirconium precursors. This chelation helps to achieve a homogeneous distribution of metal ions in the solution, preventing premature precipitation and enabling greater control over the final particle characteristics. ustb.edu.cnnih.gov

The sol-gel method, for instance, involves the hydrolysis and polycondensation of zirconium precursors in the presence of citric acid. The citrate-zirconium complex forms a gel, which, upon calcination, yields zirconia nanoparticles. nih.govrsc.org The ratio of citric acid to the zirconium precursor can be adjusted to control the gelation process and, consequently, the size and morphology of the resulting nanoparticles. nih.gov A microwave-driven citrate sol-gel technique has been shown to produce smaller zirconia nanoparticles due to rapid gelation and combustion. nih.govrsc.org

Similarly, the citrate-nitrate solution combustion technique utilizes the exothermic reaction between citrates and nitrates to synthesize nanocrystalline zirconia. The amount of citric acid influences the exothermicity of the reaction, which in turn affects the nucleation and growth rates of the zirconia crystals. researchgate.net

Synthesis and Catalytic Activity of Ceria-Zirconia Solid Solutions via Citrate Complexation

Ceria-zirconia (CeO₂-ZrO₂) solid solutions are significant catalytic materials, particularly for applications in automotive exhaust gas treatment due to their high oxygen storage capacity (OSC). mdpi.com The citrate complexation route is an effective method for synthesizing these materials, ensuring a homogeneous mixing of cerium and zirconium ions at the atomic level. acs.org

In this synthesis, salts of cerium and zirconium are dissolved in a solution containing citric acid. The citrate ions form complexes with both metal cations, leading to a uniformly distributed mixed-metal citrate precursor. Thermal decomposition of this precursor results in a nanocrystalline solid solution with a high surface area and enhanced thermal stability. acs.org The presence of citric acid is crucial for the formation of a perfect CZ solid solution. researchgate.net

The catalytic activity of ceria-zirconia solid solutions is closely linked to their structural and redox properties, which are influenced by the synthesis method. The citrate route promotes the formation of a homogeneous solid solution, which enhances the redox properties and OSC by facilitating the Ce⁴⁺/Ce³⁺ redox couple. The composition of the ceria-zirconia solid solution, specifically the Ce/Zr ratio, also plays a significant role in determining the catalytic activity.

Table 1: Properties of Ceria-Zirconia Solid Solutions Synthesized via Citrate Complexation acs.org
Composition (CeₓZr₁₋ₓO₂)Crystalline PhaseAverage Crystallite Size (nm)Specific Surface Area (m²/g)
x = 0.1Tetragonal~7.0-
x = 0.25Tetragonal~5.5-
x = 0.5Tetragonal/Cubic4.845.8
x = 0.75Cubic~6.0-
x = 0.9Cubic~8.0-

Influence of Sulfation on the Catalytic Activity of Zirconia Catalysts

Sulfated zirconia (SZ) exhibits superacidic properties, making it a highly active catalyst for various acid-catalyzed reactions, such as isomerization and alkylation. wordpress.comacs.org The introduction of sulfate (B86663) groups enhances the acidity of the zirconia surface. researchgate.net When zirconia is prepared via a citrate-assisted route, the subsequent sulfation can lead to catalysts with high surface areas and well-defined pore structures.

A citrate-mediated sol-gel synthesis followed by sulfation with ammonium (B1175870) sulfate has been reported to produce tetragonal sulfated zirconia. minia.edu.egaston.ac.uk The sulfation process can lead to an increase in the surface acidity of the zirconia catalysts. acs.org The catalytic activity of sulfated zirconia is influenced by the amount of sulfur and the nature of the sulfur species on the zirconia surface. wordpress.com The calcination temperature and sulfur concentration are key parameters that affect the catalytic performance. mdpi.com

Research has shown that sulfation can increase the number of acid sites on the catalyst. acs.org However, the strength of these acid sites may be influenced by other factors, such as the incorporation of other metals. For instance, the addition of aluminum to sulfated zirconia prepared via a citrate gel method was found to increase the total number of acid sites but decrease their strength. minia.edu.egaston.ac.uk

Application of Citrate-Functionalized Zirconium-Based Metal-Organic Frameworks in Catalysis

Zirconium-based metal-organic frameworks (Zr-MOFs) are a class of porous materials with high stability and tunable properties, making them promising candidates for catalytic applications. nih.govrsc.org The functionalization of Zr-MOFs with citrate can introduce new functionalities and enhance their catalytic performance.

Citrate can be used to functionalize the organic linkers or the metal nodes of the MOF structure. For example, MOF-808, a zirconium-based MOF, has been functionalized with sodium citrate. mdpi.comresearchgate.net This functionalization can alter the surface properties of the MOF, such as its solubility and catalytic activity. mdpi.com

Citrate-functionalized Zr-MOFs can act as heterogeneous catalysts for various organic reactions. The porous structure of the MOF allows for the diffusion of reactants to the active sites, while the citrate functional groups can participate in the catalytic cycle or modify the electronic properties of the active sites. The high stability of Zr-MOFs makes them robust catalysts that can be reused multiple times. nih.gov

Nanomaterials Synthesis and Engineering

The use of citrate in the synthesis of zirconia nanomaterials provides a powerful tool for controlling their physical and chemical properties at the nanoscale.

Control of Morphology and Size in Zirconia Nanoparticles using Citrate Chemistry

Citric acid plays a crucial role in controlling the morphology and size of zirconia nanoparticles during their synthesis. As a chelating agent, citric acid can bind to zirconium ions, influencing the hydrolysis and condensation rates during the sol-gel process. nih.gov This control over the reaction kinetics is essential for tailoring the final particle size and shape. nih.govresearchgate.net

By varying the synthesis parameters, such as the molar ratio of citric acid to the zirconium precursor, the pH of the solution, and the calcination temperature, it is possible to produce zirconia nanoparticles with different morphologies, including nanosheets and semi-spherical nanoparticles. researchgate.net For example, a salt-assisted ultrasonic spray pyrolysis combined with a citrate precursor method has been used to synthesize highly crystalline tetragonal zirconia nanoparticles with an average diameter of approximately 10 nm. researchgate.net

The adsorption of citrate anions onto the surface of zirconia particles can also create an electrosteric barrier, which prevents particle aggregation and helps to maintain a small particle size. researchgate.net The amount of citrate adsorbed is dependent on the pH of the solution, with more citrate adsorbing at lower pH values. researchgate.net

Table 2: Effect of Citric Acid on Zirconia Nanoparticle Synthesis researchgate.net
Synthesis MethodRole of Citric AcidEffect on Nanoparticle Properties
Citrate-Nitrate Solution CombustionFuel and Complexing AgentAffects exothermicity of the reaction, influencing crystallite size.
Sol-GelChelating AgentControls hydrolysis and condensation rates, influencing particle size and morphology.
Microwave-Assisted Sol-GelGelation AgentPromotes rapid gelation and combustion, leading to smaller particle sizes. rsc.org

Phase Stabilization and Transformation in Citrate-Derived Zirconia Nanomaterials (e.g., Monoclinic, Tetragonal, Cubic Phases)

Zirconium citrate serves as a crucial precursor in the synthesis of zirconia (ZrO₂) nanomaterials, where its decomposition and the subsequent crystallization process significantly influence the phase composition of the final product. The crystalline structure of zirconia is of paramount importance as it dictates its mechanical, thermal, and catalytic properties. Zirconia typically exists in three main crystallographic phases: monoclinic (m-ZrO₂), which is stable at room temperature; tetragonal (t-ZrO₂), stable at temperatures between approximately 1170°C and 2370°C; and cubic (c-ZrO₂), which exists at temperatures above 2370°C. researchgate.netharvard.edu The technological utility of zirconia often relies on stabilizing the metastable tetragonal or cubic phases at room temperature, a feat achievable through doping with stabilizing oxides or by controlling the crystallite size. researchgate.net

Citrate-assisted synthesis methods, such as the sol-gel and citrate-nitrate combustion techniques, offer precise control over the phase formation of zirconia nanomaterials. In these methods, this compound complexes are formed in solution, which, upon heating, decompose to form a homogenous gel. This gel is then calcined at higher temperatures to yield zirconia powders. aston.ac.ukresearchgate.net The use of citric acid as a chelating agent ensures a uniform distribution of metal ions, preventing premature precipitation and leading to the formation of nanocrystalline powders with controlled particle size. ijoer.com

Research has shown that the tetragonal phase of zirconia can be successfully synthesized at relatively low temperatures using citrate-mediated routes. For instance, a citrate-mediated sol-gel synthesis of aluminum-substituted zirconia resulted in the formation of the tetragonal phase. aston.ac.ukresearchgate.net Similarly, yttria-stabilized zirconia (YSZ) has been synthesized via a Pechini sol-gel route using citric acid, where the decomposition of the precursor gel was found to be complete below 600°C, with further crystallization occurring at higher temperatures. ijoer.com Thermal analysis of the citrate-derived gel often reveals exothermic peaks corresponding to the decomposition of citrates and nitrates, which provides the energy for the crystallization of the zirconia nanoparticles. ijoer.com

The transformation from the metastable tetragonal phase to the stable monoclinic phase is a critical aspect of zirconia's properties, particularly for applications in toughened ceramics. ijoer.comnih.gov Studies have demonstrated that zirconia powders derived from citrate-based methods initially form the tetragonal phase at temperatures around 400°C. As the calcination temperature increases to 600°C and beyond, the monoclinic phase begins to form, leading to a mixed-phase composition. rsc.org The stabilization of the tetragonal phase at lower temperatures in these synthesis routes is often attributed to the small crystallite size and the surface energy effects inherent to nanomaterials.

The table below summarizes the typical phase transformations observed in citrate-derived zirconia as a function of temperature, based on findings from various studies.

Phase Transformation of Citrate-Derived Zirconia

Calcination Temperature (°C)Observed Zirconia PhasesKey Observations
< 400AmorphousThe precursor gel has not yet crystallized.
~400 - 600Tetragonal (metastable)Crystallization into the tetragonal phase occurs, stabilized by small crystallite size. ijoer.com
> 600Tetragonal and MonoclinicThe monoclinic phase begins to form, and its proportion increases with temperature. rsc.org
~1170Tetragonal (stable)Thermodynamically stable tetragonal phase region for bulk zirconia. researchgate.net

Design and Characterization of Mesoporous Zirconia Materials from Citrate-Assisted Methods

Citrate-assisted methods have been effectively employed in the design and synthesis of mesoporous zirconia materials, which are of significant interest for applications in catalysis, adsorption, and as catalyst supports due to their high surface area and controlled pore structures. The sol-gel process, often utilizing citric acid as a chelating agent or a template-assisting species, is a prominent route for producing these materials.

In a typical synthesis, a zirconium precursor, such as zirconium n-propoxide or zirconium oxychloride, is hydrolyzed in the presence of citric acid. The citric acid forms complexes with the zirconium ions, controlling the hydrolysis and condensation rates and preventing uncontrolled precipitation. This leads to the formation of a stable sol, which then transforms into a gel. The subsequent removal of the solvent and the organic components through calcination results in a solid zirconia framework with a porous structure.

The use of templates, such as poly(methyl methacrylate) (PMMA), in conjunction with citrate-related precursors like oxalic acid, has been shown to produce mesoporous zirconia with well-defined characteristics. nih.gov In such methods, a sol is formed around the template particles, and upon calcination, the template is burned out, leaving behind pores. While not directly using this compound, this approach highlights the utility of carboxylic acids in sol-gel synthesis of mesoporous zirconia. Research on citrate-mediated sol-gel synthesis of Al-substituted sulfated zirconia has demonstrated that this method can lead to materials with increased surface area. researchgate.net

The characterization of these materials is crucial to understanding their properties. Key parameters include the specific surface area, pore volume, and pore size distribution, which are typically determined by nitrogen adsorption-desorption isotherms (BET and BJH methods). For example, mesoporous zirconia synthesized using a PMMA template exhibited a specific surface area of 63.7 m²/g and a pore volume of 0.07 cm³/g, with an average pore size of 3.7 nm. nih.gov The pore structure is often described as wormhole-like, which is advantageous for accessibility in catalytic applications. X-ray diffraction (XRD) is used to determine the crystalline phase of the zirconia framework, which is often tetragonal in the as-synthesized mesoporous materials. nih.gov

The table below presents typical characterization data for mesoporous zirconia synthesized via methods involving carboxylic acid assistance, which are comparable to citrate-assisted routes.

Characterization of Mesoporous Zirconia

PropertyTypical Value/ObservationCharacterization Technique
Specific Surface Area60 - 170 m²/gN₂ Adsorption (BET)
Pore Volume0.07 - 0.2 cm³/gN₂ Adsorption (BJH)
Average Pore Size3 - 5 nmN₂ Adsorption (BJH), TEM
Crystalline PhaseTetragonalX-Ray Diffraction (XRD)
MorphologyNanocrystalline aggregates with wormhole-like poresTransmission Electron Microscopy (TEM)

Polymer Chemistry and Composites

This compound as a Dispersant in Polymeric Systems

This compound has been identified as an effective dispersant, particularly in complex polymeric systems such as drilling fluids. In these applications, it plays a critical role in controlling the rheological properties of the fluid, preventing unwanted increases in viscosity and high-temperature gelation. The mechanism of action is believed to involve the adsorption of citrate anions onto the surfaces of particulate matter within the polymer matrix, such as bentonite (B74815) clays (B1170129) or other solids. researchgate.net This adsorption creates an electrosteric barrier, which is a combination of electrostatic repulsion and steric hindrance. This barrier prevents the particles from agglomerating, thus maintaining a lower, more stable viscosity for the polymeric system. The presence of a short-range steric barrier of approximately 10 Å per surface has been demonstrated in systems with adsorbed citrate. researchgate.net

Zirconium-Based Catalysts in Polymerization Reactions (e.g., Ring-Opening Polymerization)

Zirconium-based compounds, while not always explicitly this compound, are highly effective catalysts for various polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as poly(lactic acid) (PLA). nih.gov These catalysts are seen as a less toxic and more environmentally friendly alternative to commonly used tin-based catalysts. nih.gov The general mechanism for the ROP of lactide using zirconium catalysts is a coordination-insertion mechanism. d-nb.info

Various zirconium complexes have been investigated for this purpose, including zirconium acetylacetonate (B107027) and zirconium amine tris(phenolate) systems. nih.govd-nb.info The catalytic activity is influenced by the ligands attached to the zirconium center. For instance, a zirconium amine tris(phenolate) catalyst has demonstrated turnover frequencies up to 56,000 h⁻¹ in laboratory-scale polymerization of lactide. nih.gov The kinetics of these reactions can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat released during the exothermic polymerization process. d-nb.info

The table below compares the kinetic parameters of D,L-lactide polymerization using zirconium acetylacetonate with a common tin-based catalyst.

Kinetic Data for D,L-Lactide Polymerization

CatalystTemperature (°C)Catalyst Conc. (ppm)Time to Max. Conversion (min)
Zirconium Acetylacetonate1801000~100
Zirconium Acetylacetonate2001000~70
Zirconium Acetylacetonate2201000~45
Tin Octoate1801000< 100 (Higher activity than Zr(acac)₄) d-nb.info

Data derived from kinetic curves presented in referenced literature. d-nb.info

Investigation of Zirconium Speciation and Crosslinking in Polyacrylate Gels

Zirconium compounds are effective crosslinkers for polymers containing carboxylate groups, such as polyacrylates, forming stable hydrogels. nih.govresearchgate.net While studies often use zirconium lactate (B86563) as the crosslinking agent, the principles of zirconium speciation and its interaction with polyacrylate chains are directly applicable to understanding the role of this compound in similar systems. The control of gelation kinetics is crucial for applications ranging from enhanced oil recovery to thin-film synthesis. nih.govresearchgate.net

Advanced techniques like X-ray Absorption Spectroscopy (XAS) have been used to investigate the speciation of zirconium in both aqueous solutions and within the polymer gel network. nih.govresearchgate.net These studies have revealed that in solution, zirconium exists in equilibrium between different oligomeric species. At high concentrations, zirconium lactate exists as a dimer (Zr₂(La)₆). As the solution is diluted, these dimers associate to form tetramers (Zr₄(La)ₓ) and then larger polymeric clusters. nih.govresearchgate.net

When introduced into a polyacrylate solution, these zirconium species act as crosslinking nodes by coordinating with the carboxylate groups on the polymer chains. The specific zirconium species responsible for crosslinking has been found to be pH-dependent. In polyacrylate gels formed at a pH of 6, the dominant crosslinking species are zirconium dimers. However, when the gelation occurs at a pH of 7, zirconium tetramers are the primary crosslinkers. nih.govresearchgate.net This pH-dependent speciation allows for the tuning of the hydrogel's properties by controlling the crosslinking density and the nature of the crosslinking junctions.

Synthesis and Characterization of Citrate-Based Polymers and Hybrid Materials (e.g., Glycerol (B35011) Citrate Polymer)

Citric acid is a versatile monomer for the synthesis of biodegradable and biocompatible polyesters due to its multiple carboxyl and hydroxyl functional groups. A prominent example is the glycerol citrate polymer, synthesized through the polycondensation reaction of citric acid and glycerol. jst.go.jpresearchgate.net This process is often carried out without a catalyst and involves heating the monomers to form a pre-polymer, followed by a curing step at a higher temperature to achieve the final crosslinked polyester (B1180765) network. jst.go.jp

These citrate-based polymers can be further modified to create advanced hybrid materials. For instance, inorganic nanoparticles can be incorporated into the polymer matrix. One study reported the synthesis of a hybrid material consisting of a glycerol citrate polymer and yttrium oxide (Y₂O₃) nanoparticles. jst.go.jp The nanoparticles were dispersed into the pre-polymer solution before the final polymerization step. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm the formation of ester bonds, while X-ray Diffraction (XRD) can verify the presence and crystalline structure of the incorporated nanoparticles. jst.go.jp

Another class of hybrid materials involves the creation of metal-organic frameworks (MOFs) where citrate acts as a functionalizing ligand. A zirconium-based MOF, MOF-808, has been functionalized with trisodium (B8492382) citrate to create a new material, C-MOF-808. mdpi.comresearchgate.net This functionalization is achieved by reacting the synthesized MOF with sodium citrate. The resulting hybrid material combines the porous structure of the MOF with the functional groups of the citrate, opening up applications in areas such as sensing. mdpi.comresearchgate.net Siloxane-zirconia hybrid materials have also been synthesized using zirconium tetrapropoxide, demonstrating the versatility of zirconium in forming organic-inorganic hybrid networks. azom.com

The table below lists the chemical compounds mentioned in this article.

Surface Science and Interface Phenomena

The interaction between this compound and zirconia surfaces is a critical area of study in advanced materials science, influencing the stability of colloidal systems and the surface properties of zirconia-based materials. The adsorption of citrate ions onto zirconia can significantly modify its surface chemistry, which in turn affects its performance in various applications.

Strategies for Zirconia Surface Modification using Citrate

The surface modification of zirconia using citrate is a strategic approach to alter its surface properties for enhanced performance in biomedical and industrial applications. One of the primary methods employed is acid etching with citric acid. This process involves the immersion of yttria-stabilized tetragonal zirconia polycrystal (Y-TZP) in a citric acid solution. Research has shown that treating Y-TZP with a 20% citric acid solution at ambient temperature does not lead to significant alterations in the material's flexural strength, surface hardness, or surface roughness. nih.gov This indicates that citric acid can be used as a mild surface treatment to clean or functionalize the zirconia without compromising its bulk mechanical properties. nih.gov

Another significant strategy is the use of citrate in the synthesis of nano-crystalline yttria-stabilized zirconia (YSZ) powders through methods like the citrate-nitrate solution combustion technique. In this process, citric acid acts as a chelating agent, forming complexes with the metal nitrates. The exothermic reaction of the metal-citrate complex facilitates the formation of nano-sized zirconia particles at lower crystallization temperatures. researchgate.net The amount of citric acid used can influence the crystallite size of the resulting YSZ powder. researchgate.net

Furthermore, citric acid is utilized in conjunction with other molecules, such as silanes, to create novel adsorbents. For instance, 3-aminopropyltriethoxysilane (B1664141) (APTES) and citric acid have been used to modify zirconia nanoparticles. This dual-modification has been shown to enhance the adsorption properties of the zirconia nanoparticles. researchgate.net

Effects of Citrate on Zirconia Surface Energy and Wettability

The adsorption of citrate onto a zirconia surface can influence its surface energy and wettability, which are critical parameters for applications such as biomedical implants and coatings. While extensive quantitative data specifically detailing the contact angle of citrate-modified zirconia is limited in the available research, studies on various acid treatments provide context. For instance, acid etching, in general, is known to increase the surface roughness and can alter the surface energy and wettability of zirconia. mdpi.com

Research on the treatment of Y-TZP with 20% citric acid at room temperature found no significant changes in surface roughness. nih.gov This suggests that under these specific conditions, the impact on wettability, which is often correlated with roughness, might be minimal. Another study using 30% citric acid also reported no significant change in the microhardness of zirconia, though it was suggested that other surface changes might occur. rdd.edu.iq The lack of significant topographical alteration by citric acid at ambient temperatures implies that any changes in surface energy and wettability would likely be governed by the chemical changes on the surface due to the adsorbed citrate layer rather than physical texturing.

For comparison, other surface treatments like sandblasting and etching with stronger acids such as hydrofluoric acid have been shown to significantly decrease the contact angle, thereby increasing the wettability of zirconia surfaces.

Surface Roughness of Y-TZP After Various Treatments
Treatment GroupSurface Roughness (Ra, µm)Reference
Control (No Treatment)0.14 ± 0.02 nih.gov
20% Citric Acid (7 days)0.14 ± 0.02 nih.gov
20% Citric Acid (14 days)0.14 ± 0.02 nih.gov

Mechanisms of Electrosteric Stabilization of Zirconia Colloids by Adsorbed Citrate

The stability of colloidal zirconia suspensions is crucial for many ceramic processing techniques. Citrate anions are effective agents for providing electrosteric stabilization to zirconia particles dispersed in aqueous media. The mechanism of this stabilization is rooted in the adsorption of trivalent citrate anions onto the zirconia surface. researchgate.net

The adsorption of citrate is strongly dependent on the pH of the solution. The amount of adsorbed citrate increases as the pH decreases. researchgate.net This is attributed to the reduced Coulombic repulsion between the negatively charged citrate ions and the zirconia surface, which becomes more positively charged at lower pH values. researchgate.net The adsorption of citrate shifts the isoelectric point (IEP) of the zirconia to a lower pH. For instance, at a citrate concentration of 10⁻³ mol dm⁻³, the effective IEP is lowered to a pH of approximately 3-3.2. researchgate.net

Atomic force microscopy (AFM) force-distance measurements have provided direct evidence for an electrosteric barrier to flocculation when citrate is adsorbed on zirconia surfaces. researchgate.net This barrier consists of two components: a long-range electrostatic repulsion and a short-range steric hindrance. The steric barrier has been measured to be approximately 10 Å per surface. researchgate.net This steric component arises from the physical presence of the adsorbed citrate molecules, which prevents the zirconia particles from coming into close enough contact for attractive van der Waals forces to cause aggregation. The combination of both electrostatic and steric forces provides robust stabilization to the colloidal suspension.

Effect of Citrate Adsorption on the Isoelectric Point (IEP) of Zirconia
Added Citrate Concentration (mol dm⁻³)Effective pHIEPReference
0~7.2 researchgate.net
10⁻³3.0 - 3.2 researchgate.net

Analytical Methodologies for Zirconium Citrate Systems

Spectrophotometric Determination of Zirconium in Citrate (B86180) Media

Spectrophotometry provides a rapid and accessible method for quantifying zirconium concentration in aqueous solutions. The principle involves reacting zirconium ions with a specific chromogenic agent to form a colored complex, the absorbance of which is measured at a characteristic wavelength. The presence of citrate, a strong chelating agent, can interfere with the formation of the colored analytical complex, requiring careful control of reaction conditions.

One of the most established reagents for this purpose is Alizarin (B75676) Red S (sodium alizarin sulfonate). In an acidic medium, zirconium reacts with Alizarin Red S to form a stable, colored lake or complex. The formation and stability of this complex are highly dependent on pH. Research has shown that the presence of citric acid can act as a masking agent, preventing interference from ions like iron(III) and thorium(IV), but it can also suppress the primary reaction with zirconium if its concentration is not carefully controlled.

Key findings from studies on this method indicate that for the determination of zirconium in a 0.05 M citric acid medium, an optimal pH of 1.9–2.1 is required. Under these conditions, the zirconium-Alizarin Red S complex exhibits a maximum absorbance at a wavelength (λ_max) of 525 nm. The system adheres to Beer's Law, allowing for quantitative analysis within a specific concentration range. The molar absorptivity of the complex under these conditions provides a measure of the method's sensitivity.

Table 1: Parameters for Spectrophotometric Determination of Zirconium with Alizarin Red S in Citrate Media
ParameterValue / ConditionDescription
Chromogenic AgentAlizarin Red SForms a colored complex with zirconium ions.
Medium0.05 M Citric AcidProvides a complexing environment and masks certain interferents.
Optimal pH1.9 – 2.1The pH range for maximum color development and stability of the complex.
Wavelength of Max. Absorbance (λ_max)525 nmThe wavelength at which absorbance measurements are performed for quantification.
Interference NoteCitrate masks Fe(III) and Th(IV) but can suppress Zr reaction at high concentrations.Highlights the dual role of citrate in the analytical system.

Advanced Spectroscopic and Microscopic Techniques for Zirconium Compound Characterization

Beyond quantitative analysis and separation, understanding the molecular structure and bonding of zirconium-citrate complexes is crucial. Advanced spectroscopic techniques provide detailed insights into the coordination environment of the zirconium ion and the nature of its interaction with the citrate ligand.

FTIR spectroscopy is a powerful, non-destructive technique used to investigate the adsorption of molecules onto solid surfaces by probing their characteristic vibrational frequencies. It has been extensively applied to study the interaction of citric acid with zirconium-containing surfaces, most notably zirconium dioxide (zirconia, ZrO₂). This analysis reveals how the citrate molecule binds to the zirconium atoms on the oxide surface.

When citric acid adsorbs onto zirconia from an aqueous solution, its carboxylic acid groups (-COOH) deprotonate to form carboxylate groups (-COO⁻), which then coordinate directly to the surface zirconium sites. This coordination event causes distinct and measurable shifts in the vibrational frequencies of the carboxylate groups, which can be observed in the FTIR spectrum.

Key spectral changes include:

The disappearance of the strong C=O stretching vibration of the protonated carboxylic acid group, typically found around 1730 cm⁻¹.

The appearance of two new, strong bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group.

The positions of these new bands and the frequency separation between them (Δν = ν_as(COO⁻) – ν_s(COO⁻)) are diagnostic of the coordination geometry. Studies on the zirconia-citrate system have identified ν_as(COO⁻) near 1570 cm⁻¹ and ν_s(COO⁻) near 1400 cm⁻¹. The relatively small frequency separation (Δν ≈ 170 cm⁻¹) is indicative of a bidentate coordination mode , where a single carboxylate group binds to one or two surface zirconium atoms in either a chelating or bridging fashion. This confirms the formation of a strong, inner-sphere surface complex between citrate and the zirconia surface.

Table 4: Characteristic FTIR Band Assignments for Citrate Adsorbed on Zirconia (ZrO₂)
Vibrational ModeWavenumber (cm⁻¹)Interpretation
C=O stretch (free citric acid)~1730Vibration of the protonated carboxylic acid group (-COOH). This band disappears upon adsorption.
Asymmetric COO⁻ stretch (ν_as)~1570Vibration of the deprotonated carboxylate group coordinated to surface Zr atoms.
Symmetric COO⁻ stretch (ν_s)~1400Vibration of the deprotonated carboxylate group coordinated to surface Zr atoms.
Frequency Separation (Δν)~170The separation between ν_as and ν_s suggests a bidentate (bridging or chelating) coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique utilized for the structural and quantitative analysis of molecules. mdpi.com It provides detailed information about the local chemical environment of atoms within a molecule. nih.gov For zirconium-based compounds, particularly in the solid state, ⁹¹Zr NMR spectroscopy is a valuable tool for probing the local structure, site symmetry, and order around the zirconium atoms. rsc.org

The application of NMR to zirconium citrate systems allows for the elucidation of complex structural characteristics. mdpi.com Techniques such as one- and two-dimensional NMR can provide precise molecular characterization and help identify the connectivity of functional groups. mdpi.com In the context of zirconium-containing metal-organic frameworks (MOFs), ⁹¹Zr solid-state NMR has proven effective in characterizing the metal centers, which is crucial for understanding structure-property relationships. rsc.org

High magnetic fields are often necessary to acquire detailed ⁹¹Zr NMR spectra, especially for compounds with significant local disorder. rsc.org The data obtained, such as isotropic chemical shifts and quadrupolar coupling constants, offer insights into the coordination environment of the zirconium atoms. researchgate.net For instance, studies on various zirconium compounds have shown that the ⁹¹Zr isotropic chemical shift and quadrupolar coupling constants are sensitive to the coordination number and the geometry of the zirconium polyhedra. researchgate.net

Complementary techniques, such as Density Functional Theory (DFT) calculations, can be used alongside NMR to aid in the interpretation of the spectra and to determine the local coordination environments of zirconium. rsc.org This combined approach has been successfully used to distinguish between different zirconium coordination environments in complex structures. rsc.org

UV-Visible Spectroscopy for Optical Properties and Band Gap Determination

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a sample. This absorption is due to electronic transitions between energy levels, providing information about the electronic structure of the material. sustech.edu.cn For zirconium-based materials, UV-Vis spectroscopy is widely used to determine their optical properties, such as the optical band gap. cdmf.org.br

The process involves measuring the transmittance or absorbance of a sample over a range of wavelengths. sustech.edu.cn A sharp increase in absorption at a specific energy, known as the absorption edge, corresponds to the energy required to promote an electron from the valence band to the conduction band. This energy is defined as the band gap (Eg) of the material. sustech.edu.cn

In the study of zirconia (ZrO₂) nanoparticles synthesized via methods involving citrate precursors, UV-Vis spectroscopy has been employed to characterize their optical properties. For instance, zirconia nanoparticles have shown a broad absorption band in the UV region, typically between 250-400 nm. ekb.eg From the absorption spectra, the band gap can be calculated using methods like the Tauc plot. emu.ee Both direct and indirect band gaps can be determined, with reported values for zirconia nanoparticles varying, for example, between 3.2-5.4 eV for the direct band gap and 2.8-5.1 eV for the indirect band gap. ekb.eg

The synthesis conditions and the presence of dopants can influence the optical properties and the band gap of zirconia. sciforum.net UV-Vis spectroscopy serves as a fundamental tool to evaluate these changes and to correlate them with the material's potential applications in optical and electronic devices. cdmf.org.brsciforum.net

X-ray Diffraction (XRD) for Crystalline Phase and Crystallite Size Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for the characterization of crystalline materials. jetir.org It provides detailed information about the crystal structure, phase composition, and crystallite size of a material. forcetechnology.com The technique is based on the constructive interference of a monochromatic X-ray beam scattered at specific angles from the lattice planes of a crystalline sample. jetir.org

In the context of this compound systems, XRD is crucial for analyzing the products of synthesis and subsequent thermal treatments. For example, in the synthesis of nanocrystalline zirconia via the amorphous citrate route, an initial this compound complex is formed, which is amorphous in nature as confirmed by the absence of sharp peaks in its XRD pattern. iitm.ac.in Upon calcination, this amorphous precursor transforms into crystalline zirconia. iitm.ac.in

XRD analysis of the resulting zirconia powder can identify the different crystalline phases present, such as monoclinic, tetragonal, and cubic. researchgate.net The relative amounts of these phases can be quantified using techniques like Rietveld refinement of the XRD data. iitm.ac.in For instance, zirconia synthesized from a citrate precursor was found to be a mixture of tetragonal and monoclinic phases. iitm.ac.in

Furthermore, XRD is used to determine the average crystallite size of the nanoparticles. This is often calculated from the broadening of the diffraction peaks using the Scherrer equation. For zirconia nanoparticles synthesized via the citrate route, crystallite sizes as small as 8 nm have been reported. iitm.ac.inosti.gov High-temperature XRD (HTXRD) studies can also be performed to investigate the thermal stability of the different phases and to observe phase transformations and crystallite growth as a function of temperature. iitm.ac.in

Table 1: Crystallite Size and Phase Composition of Zirconia at Different Temperatures

Temperature (K)Crystallite Size (nm)Relative Percentage of Tetragonal Phase (%)
873890
10232585
14735525

This table is based on data from a study on nanocrystalline zirconia synthesized by the amorphous citrate route. iitm.ac.in

Electron Microscopy (SEM, TEM, HRTEM) for Morphology and Microstructure Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable for characterizing the morphology and microstructure of materials at the nanoscale. vpi2004.com

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. vpi2004.com This allows for much higher resolution imaging of the internal microstructure of the material. vpi2004.com TEM is used to determine particle size, size distribution, and shape with high precision. For instance, TEM analysis of zirconia nanoparticles synthesized from a citrate precursor confirmed a particle size that was in close agreement with the crystallite size determined by XRD. osti.gov

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced TEM technique that allows for the imaging of the crystallographic structure of a material at an atomic scale. HRTEM can reveal the arrangement of atoms in a crystal, identify crystal defects, and provide detailed information about the crystalline nature of nanoparticles. researchgate.net Selected Area Electron Diffraction (SAED), a technique often used in conjunction with TEM and HRTEM, can confirm the polycrystalline nature of materials like zirconia nanoparticles. acs.org

Together, these electron microscopy techniques provide a comprehensive understanding of the physical characteristics of this compound-derived materials, from the micrometer scale down to the atomic level. mdpi.com

Electrochemical Methods for Zirconia Surface Characterization in the Presence of Citrate

Electrochemical methods are highly sensitive techniques used to study the properties of material surfaces and the processes that occur at the solid-liquid interface. These methods are particularly useful for characterizing the surface of zirconia, especially when modified or in the presence of adsorbates like citrate.

The adsorption of citrate ions onto the surface of zirconia can significantly influence its electrochemical behavior. Citrate can act as a capping agent or a dispersant in the synthesis of zirconia nanoparticles, and its presence on the surface can affect the material's properties in applications such as catalysis and electrochemical sensors. tandfonline.com

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox processes occurring at an electrode surface. By applying a potential that is varied linearly with time and measuring the resulting current, CV can provide information about the electrochemical reactivity of the zirconia surface. The presence of citrate can alter the shape of the voltammogram, indicating a modification of the surface chemistry. For example, in the context of electrochemical deposition, citrate in the electrolyte can influence the formation and properties of hydroxyapatite/zirconia composite coatings. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that can be used to characterize the zirconia-electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, EIS can provide information about the capacitance, resistance, and other properties of the surface layers.

In the development of electrochemical sensors, zirconia nanoparticles have been used to modify electrode surfaces. The presence of functional groups from precursors like citrate can play a role in the sensor's performance. For instance, a sensor based on a zirconia nanoparticle-decorated reduced graphene oxide nanocomposite was developed for the detection of an anticancer drug, demonstrating the utility of zirconia-based materials in electrochemical applications. acs.org The interaction of citrate with silver nanoparticles, which can be used to coat zirconia, has also been studied electrochemically, showing that citrate can influence the stability and electrochemical behavior of the nanoparticles. acs.org

Theoretical and Computational Chemistry of Zirconium Citrate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules from first principles. These methods have been applied to study various aspects of zirconium-citrate complexes and related systems.

DFT calculations have been utilized to investigate the interaction between zirconium (IV) ions and citric acid. A study focusing on the binding sites of deprotonated citric acid with Zr4+ revealed that the metal cation preferentially coordinates with the electron-rich oxygen atoms of the carboxyl and hydroxyl groups. researchgate.net The nature of the bonding in such complexes is a critical aspect of their stability and reactivity.

Analysis of the electronic properties, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points (BCPs) between zirconium and the oxygen atoms of the citrate (B86180) ligand, indicates the nature of the chemical bonds. For metal-carboxylate and metal-alkoxide bonds, low values of ρ(r) and positive values of ∇²ρ(r) are typically observed, which is characteristic of ionic interactions. uitm.edu.my In the case of Zr(IV)-citrate complexes, the strong electrostatic attraction between the highly charged Zr4+ cation and the negatively charged oxygen atoms of the deprotonated citrate ligand is expected to result in predominantly ionic bonding. uitm.edu.my

Further insight into the electronic structure can be gained from Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions. In zirconium-carboxylate clusters, DFT studies have shown that the choice of functional and basis set can influence the calculated bond lengths and electronic properties. researchgate.net Hybrid functionals, for instance, have been found to provide accurate predictions of Zr-O bond distances. researchgate.net

Table 1: Calculated Bonding Characteristics of a Model Zr(IV)-Citrate Complex Fragment

ParameterZr-O (carboxylate)Zr-O (hydroxyl)
Bond Distance (Å) ~2.1 - 2.3~2.0 - 2.2
Electron Density at BCP (ρ(r)) (a.u.) LowLow
Laplacian of Electron Density at BCP (∇²ρ(r)) (a.u.) PositivePositive
Bond Character Predominantly IonicPredominantly Ionic

Note: The values in this table are illustrative and based on typical findings for zirconium carboxylate and alkoxide complexes from DFT studies.

Theoretical calculations are instrumental in predicting the stable geometric configurations of metal-citrate complexes. For citric acid complexed with metal cations, DFT has been used to optimize geometries and determine the most stable structures. scielo.brscielo.br These studies show that citric acid can act as a multidentate ligand, coordinating to the metal center through its carboxyl and hydroxyl groups. The specific coordination mode and resulting geometry depend on factors such as the metal-to-ligand ratio and the pH of the system, which dictates the deprotonation state of the citric acid. scielo.brscielo.br

Once the equilibrium geometry is determined, the vibrational frequencies can be calculated. These theoretical vibrational spectra (Infrared and Raman) are invaluable for interpreting experimental spectroscopic data. arxiv.orgcore.ac.uk For metal-citrate complexes, the calculated spectra show characteristic shifts in the vibrational bands of the carboxyl (C=O and COO-) and hydroxyl (C-OH) groups upon coordination to the metal ion. scielo.brscielo.br For instance, the stretching frequency of the C=O group in the carboxylic acid is typically red-shifted upon deprotonation and coordination to a metal center. researchgate.net

A theoretical study on metal complexes with citric acid simulated the infrared and Raman spectra for different geometric configurations. scielo.brscielo.br The results indicated that changes in the bands assigned to C=O, C-OH, and COO- group vibrations can be used to distinguish between different complex structures. scielo.brscielo.br While this particular study did not include zirconium, the principles are transferable. The calculated vibrational frequencies for a hypothetical zirconium citrate complex would be expected to show significant shifts in the citrate backbone vibrations due to the strong interaction with the Zr4+ ion.

Table 2: Predicted Vibrational Frequency Shifts (cm⁻¹) in a this compound Complex Compared to Free Citric Acid

Vibrational ModeFree Citric Acid (approx. cm⁻¹)This compound Complex (predicted shift)
O-H Stretch (hydroxyl) 3500Broadening and red-shift
C=O Stretch (carboxylic acid) 1750Red-shift and disappearance upon deprotonation
COO⁻ Asymmetric Stretch N/A (forms upon deprotonation)~1600
COO⁻ Symmetric Stretch N/A (forms upon deprotonation)~1400
C-O Stretch (hydroxyl) 1100Shift upon coordination
Zr-O Stretch N/ALow frequency region (< 600)

Note: This table is predictive and based on general trends observed in theoretical studies of metal-citrate complexes. scielo.brscielo.brresearchgate.net

This compound is often used as a precursor in the sol-gel synthesis of zirconia (ZrO₂) nanoparticles. nih.govresearchgate.netresearchgate.net Computational studies, primarily using DFT, have been extensively applied to understand the properties of zirconia nanoparticles themselves, including their structure, stability, and electronic properties. acs.orgacs.org These studies often focus on the formation energies of different zirconia polymorphs (monoclinic, tetragonal, and cubic) and the role of surface defects, such as oxygen vacancies, on their reactivity. acs.org

The formation energies of zirconia nanoparticles have been shown to scale with the average coordination number of the zirconium ions, converging towards the bulk value as the particle size increases. acs.org DFT calculations have also been used to investigate the stability of oxygen vacancies, which are crucial for the catalytic activity of zirconia. acs.org The energy required to create an oxygen vacancy is found to be lower at low-coordinated surface sites, suggesting that these sites are more reactive. acs.orgacs.org

While direct computational studies on the transformation of this compound to zirconia nanoparticles are not abundant, the role of citrate can be inferred. Citric acid acts as a chelating agent, forming a stable complex with zirconium ions in the initial sol. nih.gov This chelation helps to control the hydrolysis and condensation rates, preventing rapid precipitation and allowing for the formation of a homogeneous gel. nih.gov The thermal decomposition of the zirconium-citrate gel at elevated temperatures leads to the formation of zirconia nanoparticles. researchgate.net Theoretical studies on the decomposition of metal-organic precursors, in general, can provide insights into the reaction pathways and energetics of this process.

Table 3: Calculated Formation Energies of Zirconia Nanoparticles with Different Morphologies

Nanoparticle MorphologyStoichiometryRelative Stability
Partly Truncated Octahedral ZrO₂Highest
Octahedral O-deficientLower
Cuboctahedral O-richLower

Source: Adapted from DFT studies on zirconia nanoparticles. acs.orgacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement quantum chemical calculations by providing a means to study the dynamic behavior of systems over time, including the effects of solvent and temperature.

The coordination environment of zirconium ions in aqueous solution is complex due to hydrolysis and polymerization reactions. Experimental and computational studies have been employed to understand the speciation of zirconium in aqueous solutions containing citrate. A study combining potentiometric titration with mathematical simulation investigated the formation of various zirconium(IV) citrate complexes in aqueous solution at different metal-to-ligand ratios. butlerov.com This work revealed the formation of mononuclear, binuclear, and tetranuclear species depending on the concentration of citric acid. butlerov.com In systems with an excess of citric acid, the formation of mononuclear and binuclear complexes is favored, which can suppress the hydrolysis of the zirconium ion. butlerov.com

MD simulations can provide an atomistic view of these coordination dynamics. While specific MD studies solely focused on this compound are not widely reported, simulations of aqueous citrate ions and other zirconium complexes offer valuable insights. rsc.orgresearchgate.net For instance, MD simulations of Zr(IV) complexes with other chelators have shown that the coordination number and geometry can fluctuate over time, with water molecules from the solvent playing a key role in the coordination sphere. acs.orgnih.gov A simulation of aqueous citrate has been performed to develop a force field, which is a prerequisite for classical MD studies. rsc.orgresearchgate.net

In the context of polymer gels, where this compound can be used as a crosslinking agent, MD simulations could elucidate the mechanism of gel formation. The citrate ligand would mediate the interaction between the zirconium ion and the polymer chains. The dynamics of these interactions, including the formation and breaking of coordinative bonds, would govern the macroscopic properties of the gel.

Temperature plays a crucial role in the stability and dynamics of molecular systems. MD simulations explicitly include temperature and can, therefore, be used to study its effects on this compound complexes. chemrxiv.org Thermal fluctuations can lead to changes in the coordination geometry and even the dissociation of ligands. For other Zr(IV) complexes, MD simulations have demonstrated that structures optimized at 0 K using DFT may not be the most stable at room temperature in solution, highlighting the importance of including thermal and solvent effects. acs.orgchemrxiv.org

The solvation shell, which is the layer of solvent molecules immediately surrounding a solute, is critical to its behavior in solution. MD simulations are an ideal tool for characterizing the structure and dynamics of solvation shells. researchgate.net For a this compound complex in water, the first solvation shell would consist of water molecules hydrogen-bonded to the carboxyl and hydroxyl groups of the citrate ligand, as well as water molecules directly coordinated to the zirconium ion if it is not coordinatively saturated by the citrate. nih.gov

Simulations can provide quantitative information about the solvation shell, such as the radial distribution function (RDF), which gives the probability of finding a solvent molecule at a certain distance from the solute. The RDF for water oxygen atoms around the Zr4+ center would show a sharp first peak corresponding to the first coordination shell. nih.gov The dynamics of water exchange between the first solvation shell and the bulk solvent can also be investigated, providing insights into the lability of the this compound complex.

Table 4: Key Parameters from a Hypothetical MD Simulation of this compound in Water

ParameterDescriptionExpected Observation
Zr-O (citrate) RDF Radial distribution of citrate oxygen atoms around ZrSharp peaks indicating stable coordination
Zr-O (water) RDF Radial distribution of water oxygen atoms around ZrA distinct first solvation shell peak
Coordination Number Number of atoms in the first coordination shell of ZrFluctuates around an average value
Residence Time Average time a water molecule spends in the first solvation shellProvides information on ligand exchange dynamics

Note: This table is illustrative of the types of data that would be obtained from an MD simulation of this compound.

Modeling of Surface-Adsorbate Interactions

The adsorption of citrate anions onto a zirconia (zirconium dioxide) surface fundamentally alters the interfacial properties, governing the stability of colloidal zirconia dispersions. Computational modeling of these interactions is essential for predicting and explaining the behavior of such systems.

Theoretical Description of Electrostatic and Electrosteric Barriers

The adsorption of the trivalent citrate anion onto a zirconia surface is a pH-dependent process. At a pH below the isoelectric point (pHiep) of zirconia (typically around pH 7-7.5), the surface carries a net positive charge, leading to a strong Coulombic attraction for the negatively charged citrate anions. As the pH increases above the pHiep, the zirconia surface becomes negatively charged, resulting in increased electrostatic repulsion and consequently, a decrease in citrate adsorption. researchgate.net

The adsorption of citrate ions modifies the surface charge and creates a barrier to particle aggregation. This barrier is not purely electrostatic; it has a significant steric component, leading to what is known as an electrosteric barrier. researchgate.net Atomic Force Microscopy (AFM) force-distance measurements have demonstrated the presence of this barrier. When citrate is adsorbed, a short-range steric barrier of approximately 10 Å per surface has been observed. This steric repulsion acts in addition to the long-range electrostatic forces. researchgate.net

The combination of these forces is critical for the stability of colloidal zirconia. The electrostatic component arises from the overlap of the electrical double layers of approaching particles, while the steric component is due to the physical presence of the adsorbed citrate layer, which prevents the surfaces from coming into close contact. The interplay between these forces is influenced by factors such as citrate concentration and the pH of the solution, which affects both the surface charge of zirconia and the charge of the citrate ions. researchgate.net

Calculation of Diffuse-Layer Interaction Potentials

The long-range electrostatic interactions between zirconia particles with adsorbed citrate can be quantified by calculating the diffuse-layer interaction potential. This potential describes the repulsive force arising from the overlap of the diffuse layers of ions that surround the charged particles in an electrolyte solution.

Experimental force-distance profiles obtained from AFM measurements can be used to derive these potentials. By fitting the long-range electrostatic parts of the experimental data, it is possible to calculate the diffuse-layer interaction potential. researchgate.net These calculations have shown good agreement with electrokinetic data, such as zeta potential measurements, which also provide information about the surface charge and the stability of the colloidal suspension. researchgate.net

The adsorbed citrate significantly impacts the electrokinetic properties of the zirconia particles. As the amount of adsorbed citrate increases, the effective isoelectric point of the particles shifts to lower pH values. At a citrate concentration of 10⁻³ mol dm⁻³, a limiting pHiep value of approximately 3-3.2 has been observed. researchgate.net This shift is a direct consequence of the adsorption of anionic citrate, which makes the surface more negative. The good agreement between the diffuse-layer interaction potentials calculated from AFM data and the electrokinetic measurements validates the theoretical models used to describe these interactions. researchgate.net

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

While extensive experimental work has been conducted on the zirconium-citrate system, detailed theoretical predictions of its spectroscopic properties and their direct correlation with experimental spectra are an area of ongoing research. The primary technique for experimentally characterizing the adsorption of citrate onto zirconia has been Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net

Theoretical approaches, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules and surface adsorbates. rsc.orgmdpi.com By calculating the vibrational frequencies of different potential coordination structures of citrate on a zirconia surface, it is possible to simulate the expected FTIR spectrum. These simulated spectra can then be compared with experimental results to elucidate the specific binding mechanism of the citrate molecule.

For instance, DFT can be used to model various adsorption configurations, such as monodentate or bidentate complexes, and calculate their corresponding vibrational frequencies. rsc.org The comparison of these calculated frequencies with the peaks observed in experimental in situ ATR-FTIR spectra can help identify the predominant surface species. rsc.org While this approach has been successfully applied to the study of citrate adsorption on other metal oxides like haematite (α-Fe₂O₃), specific detailed correlative studies for the zirconia-citrate system are less common in the literature. rsc.org The principles, however, remain the same: the correlation between the predicted and measured shifts in the carboxylate (COO⁻) stretching frequencies upon adsorption provides strong evidence for the nature of the surface complex.

The table below illustrates a hypothetical comparison between experimental FTIR data for citrate adsorbed on a metal oxide surface and theoretical DFT calculations for different binding geometries. Such a comparison allows for the assignment of experimental bands to specific vibrational modes and coordination structures.

Experimental FTIR Peak (cm⁻¹)Vibrational ModeCalculated DFT Frequency (cm⁻¹) - MonodentateCalculated DFT Frequency (cm⁻¹) - BidentateAssignment
~1630Asymmetric COO⁻ Stretch16451580Likely a mix of modes, with bidentate character influencing the position.
~1385Symmetric COO⁻ Stretch13901410Correlates well with the monodentate configuration.

This type of correlational analysis is crucial for validating computational models and providing a molecular-level understanding of the surface chemistry of this compound. Future research combining advanced computational methods with detailed experimental spectroscopy will undoubtedly provide a more complete picture of this important chemical system.

Interactions of Zirconium Citrate in Biological Systems Focus on Chemical Mechanisms, Non Clinical

Influence on Microbial Fermentation Processes

The introduction of zirconium citrate (B86180) into microbial environments can elicit a range of responses, influencing cellular growth, metabolic pathways, and the biochemical composition of the surrounding medium. These interactions are of interest for understanding the fundamental effects of less common elements on biological systems.

Studies on food industry strains of Saccharomyces cerevisiae have demonstrated that zirconium citrate has a measurable impact on yeast propagation and metabolism. While not acutely toxic, the this compound complex exhibits a slight inhibitory effect on yeast propagation. researchgate.netakjournals.comakjournals.comakjournals.com In contrast to the addition of citric acid alone, which can increase yeast cell production after an initial lag phase, the addition of the this compound complex decreases the propagation rate. akjournals.comresearchgate.net

The presence of this compound during the fermentation of Saccharomyces cerevisiae significantly alters the amino acid composition of the yeast cells. The total amino acid content of the cells has been observed to decrease in the presence of the this compound complex. researchgate.netakjournals.comakjournals.com

Detailed analysis reveals specific changes in individual amino acid concentrations. In one study, the presence of this compound led to a decrease of 19-32% in the concentrations of glutamic acid (Glu), aspartic acid (Asp), leucine (B10760876) (Leu), threonine (Thr), valine (Val), serine (Ser), arginine (Arg), proline (Pro), and methionine (Met). researchgate.netakjournals.comakjournals.com Conversely, the concentration of cysteine (Cys) increased by 59%. researchgate.netakjournals.comakjournals.com These findings suggest that this compound influences the enzymatic pathways responsible for amino acid synthesis. researchgate.net

Table 1: Effect of this compound on Amino Acid Concentration in Saccharomyces cerevisiae

Amino AcidChange in Concentration (%)Reference
Glutamic acid (Glu)-19% to -32% researchgate.netakjournals.comakjournals.com
Aspartic acid (Asp)-19% to -32% researchgate.netakjournals.comakjournals.com
Leucine (Leu)-19% to -32% researchgate.netakjournals.comakjournals.com
Threonine (Thr)-19% to -32% researchgate.netakjournals.comakjournals.com
Valine (Val)-19% to -32% researchgate.netakjournals.comakjournals.com
Serine (Ser)-19% to -32% researchgate.netakjournals.comakjournals.com
Arginine (Arg)-19% to -32% researchgate.netakjournals.comakjournals.com
Proline (Pro)-19% to -32% researchgate.netakjournals.comakjournals.com
Methionine (Met)-19% to -32% researchgate.netakjournals.comakjournals.com
Cysteine (Cys)+59% researchgate.netakjournals.comakjournals.com

Microorganisms, including yeast, can accumulate metallic compounds from their environment through various biochemical mechanisms. mdpi.comresearchgate.net These processes are generally categorized as either metabolism-independent (passive) or metabolism-dependent (active). researchgate.netresearchgate.net

The initial interaction often involves metabolism-independent biosorption, where the metallic complex binds to the surface of the microbial cell. researchgate.netacademie-sciences.fr The cell envelopes of microorganisms like yeast have a net negative charge due to functional groups such as carboxyl, phosphate, and amine groups in their cell wall components (e.g., polysaccharides, proteins). researchgate.net These negatively charged sites can attract and bind positively charged metal ions or complexes through processes like ion exchange, complexation, and chemisorption. researchgate.net

Following initial surface binding, metabolism-dependent bioaccumulation can occur, where the metal complex is transported across the cell membrane into the cytoplasm. researchgate.netacademie-sciences.fr This is an active process that relies on the cell's metabolic energy. Once inside the cell, the metal can be sequestered in specific compartments, such as the vacuole in fungi, or bound to molecules like metallothioneins to mitigate potential toxicity. academie-sciences.fr In the case of this compound, studies have shown that S. cerevisiae accumulates the complex, resulting in a cellular concentration of 1600 µg Zr per gram of dry mass. researchgate.netakjournals.comakjournals.comakjournals.com The uptake from the fermentation medium is slower for the citrate complex compared to the ascorbate (B8700270) complex. researchgate.netakjournals.com

Chelation Chemistry for Fundamental Radionuclide Studies

The chelation chemistry of zirconium, particularly its radioisotope Zirconium-89 (B1202518) (⁸⁹Zr), is fundamental to its use in scientific research. Citrate is one of several ligands used to form soluble, stable complexes for these applications.

Zirconium-89 (⁸⁹Zr) is a positron-emitting radionuclide with a half-life suitable for molecular imaging studies. mdpi.com For use in aqueous solutions, ⁸⁹Zr must be chelated to prevent the formation of insoluble zirconium hydroxide (B78521) and to maintain its bioavailability. nih.gov ⁸⁹Zr is often supplied in an oxalate (B1200264) solution, from which it can be reconstituted into other complexes, such as [⁸⁹Zr]Zr-citrate. nih.govmdpi.com

The speciation of zirconium complexes in aqueous solution—that is, the distribution of different chemical forms of the complex—is critical for their behavior. Studies have shown that [⁸⁹Zr]Zr-citrate solutions (e.g., in 0.1–1.0 M sodium citrate) are suitable for radiopharmaceutical purposes. nih.gov However, the stability of these solutions can be influenced by factors like pH and time. For instance, a [⁸⁹Zr]Zr-citrate solution at pH 6.5 was observed to form a colloidal impurity, likely colloidal zirconium-89 hydroxide, over time. nih.gov The coordination chemistry of Zr⁴⁺ is complex; it is known to be coordinated by eight water molecules in its aquo species form in acidic aqueous solutions. acs.org When a chelator like citrate is introduced, it displaces these water molecules to form a more stable complex. The exact structure and stability of these complexes can be influenced by the concentration of the ligand and the pH of the solution. mdpi.com

Transchelation is a chemical phenomenon where a metal ion is transferred from one chelator to another. In the context of ⁸⁹Zr, this is a critical concept as the stability of the ⁸⁹Zr-chelator complex is paramount to prevent the release of the free radiometal in a biological system. nih.gov Free ⁸⁹Zr⁴⁺ is osteophilic, meaning it has a high affinity for bone tissue, and its release from a chelator can lead to non-specific accumulation in the skeleton. mdpi.comnih.gov

While much of the research on ⁸⁹Zr transchelation focuses on comparing the stability of newer chelators against the standard, desferrioxamine (DFO), the underlying principles apply to all chelates, including citrate. nih.govacs.org These studies often employ a "challenge" experiment, where the ⁸⁹Zr complex is incubated with a strong, competing chelator like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to assess its resistance to giving up the ⁸⁹Zr ion. nih.govacs.org

Studies have shown that [⁸⁸Zr]Zr-citrate, when administered in vivo, leads to rapid accumulation in bones, which suggests that the citrate complex is susceptible to transchelation or dissociation, allowing the free zirconium ion to bind to components of the bone matrix, such as hydroxylapatite. nih.govmdpi.com This indicates a lower in vivo stability compared to complexes like [⁸⁹Zr]Zr-DFO, which shows significantly less bone absorption. nih.gov The susceptibility of a complex to transchelation is a key factor in its design and selection for fundamental studies. mdpi.com

Comparative Chelation Efficiency of Citrate versus other Ligands for Zirconium Isotopes

The effectiveness of a chelating agent is crucial for controlling the behavior of metallic radionuclides like Zirconium-89 (⁸⁹Zr) for research and potential medical applications. Citrate's performance as a ligand for zirconium isotopes has been compared against other common chelators, such as oxalate and deferoxamine (B1203445) (DFO).

Research indicates that the chemical form of ⁸⁹Zr significantly influences its subsequent reactivity and complexation efficiency. Studies have shown that [⁸⁹Zr]Zr-citrate solutions can lead to higher efficacy in forming complexes with other chelators like DFO compared to solutions of [⁸⁹Zr]Zr-oxalate or [⁸⁹Zr]Zr-chloride. researchgate.net This suggests that citrate provides a more stable and reactive form of the zirconium ion for further chemical modification.

In a direct comparison of complexation yields, zirconium-89 preparations formulated in 0.1 M sodium citrate demonstrated a superior efficiency of 99% when complexed with DFO. mdpi.com This was significantly higher than the 88% yield achieved with [⁸⁹Zr]Zr-oxalate under similar conditions. mdpi.com The choice of ligand is therefore not trivial, with citrate proving to be advantageous over oxalate for preparing ⁸⁹Zr for subsequent labeling reactions. mdpi.comnih.gov

The stability of these complexes is also a key factor. While new chelators are continuously being developed to achieve even greater stability than the standard DFO mdpi.com, the initial formulation of the zirconium isotope with a simple ligand like citrate sets the stage for these subsequent reactions. For instance, an effective method was developed to convert [⁸⁹Zr]Zr-oxalate to the more advantageous [⁸⁹Zr]Zr-citrate using Chelex-100 resin, highlighting the practical preference for the citrate form in radiopharmaceutical chemistry. mdpi.comnih.gov

The following table summarizes the comparative efficiency of different ligands in chelating Zirconium-89.

Ligand/FormulationComparative ChelatorAchieved Complexation YieldReference
[⁸⁹Zr]Zr-citrate (0.1 M Sodium Citrate)Deferoxamine (DFO)99% mdpi.com
[⁸⁹Zr]Zr-oxalate (0.1 M Sodium Oxalate)Deferoxamine (DFO)88% mdpi.com
[⁸⁹Zr]Zr-oxalate (0.1 M Oxalic Acid)Deferoxamine (DFO)94% mdpi.com
[⁸⁹Zr]Zr-chlorideDeferoxamine (DFO)Higher efficacy than oxalate researchgate.net

Chemical Mechanisms of Zirconium and Radioyttrium Metabolism in Experimental Biological Systems

The metabolic fate of zirconium and its daughter isotope, radioyttrium (such as Yttrium-90), is intrinsically linked to their chemical form upon entering a biological system. Once in the body, zirconium exhibits a pronounced affinity for bone tissue. nih.govnih.gov However, the specific chelate, such as citrate, significantly modulates its distribution and clearance.

Experimental studies in mice have demonstrated that the chemical species of injected ⁸⁹Zr dictates its biological pathway. nih.gov When injected as [⁸⁹Zr]Zr-citrate, about 30% of the injected dose (ID) is cleared from the body within the first day, with clearance reaching approximately 35% after six days. nih.gov This is a noticeably higher excretion rate compared to other forms. For instance, [⁸⁹Zr]Zr-chloride and [⁸⁹Zr]Zr-oxalate were cleared by only 20% after six days, while [⁸⁹Zr]Zr-phosphate showed minimal clearance of just 5%. nih.gov

The underlying chemical mechanism for this differential metabolism relates to the stability and transport of the complexes in vivo. The high accumulation of [⁸⁹Zr]Zr-phosphate in the liver and spleen suggests it forms species that are not easily excreted. nih.gov In contrast, the citrate complex, while still showing significant bone uptake, is cleared more readily from the body. nih.gov The metabolism of zirconium involves initial retention in soft tissues, followed by slow deposition into bone, with eventual excretion primarily through urine. nih.govresearchgate.net

The metabolism of radioyttrium, often studied as Yttrium-88 (a gamma-emitting analogue of Yttrium-90) for experimental convenience, also depends on its chemical state. A comparative study of the biodistribution of ⁸⁸Y-citrate and an antibody labeled with ⁸⁸Y using a macrocyclic chelating agent showed distinct patterns. snmjournals.org The ⁸⁸Y-citrate was observed to accumulate rapidly in bones, demonstrating the osteophilic nature of the unchelated or weakly chelated yttrium ion. mdpi.comsnmjournals.org In contrast, when yttrium is stably bound by a strong chelator like a DFO derivative or a DOTA-based agent, it is readily cleared from the body via the kidneys. mdpi.comsnmjournals.org This illustrates that the chemical mechanism of metabolism is dominated by the stability of the metal-ligand complex; stable complexes are excreted, while less stable or free ions are deposited in bone.

The following table provides a summary of biodistribution findings for different chemical forms of zirconium in experimental mouse models.

Zirconium CompoundPrimary Accumulation SitesClearance (after 6 days)Reference
[⁸⁹Zr]Zr-citrateBone~35% of Injected Dose nih.gov
[⁸⁹Zr]Zr-chlorideBone~20% of Injected Dose nih.gov
[⁸⁹Zr]Zr-oxalateBone~20% of Injected Dose nih.gov
[⁸⁹Zr]Zr-phosphateLiver, Spleen~5% of Injected Dose nih.gov

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing zirconium citrate with high purity?

Methodological Answer:

  • Precipitation Method: Adjust pH of zirconium chloride and sodium citrate solutions to 4–6, followed by aging and centrifugation. Monitor reaction kinetics via pH stat .
  • Hydrothermal Synthesis: Use autoclaves at 120–180°C for 12–24 hours. Characterize crystallinity with XRD .
  • Critical Variables: Control reactant molar ratios (e.g., Zr⁴⁺:citrate = 1:1–1:3), temperature, and ionic strength to avoid byproducts like zirconium oxides .

Q. Q2. Which analytical techniques are essential for characterizing this compound’s structural and thermal properties?

Methodological Answer:

  • XRD: Confirm amorphous or crystalline phases (e.g., lack of sharp peaks indicates amorphous structure).
  • FTIR: Identify citrate coordination modes (e.g., shifts in carboxylate peaks at ~1600 cm⁻¹ suggest bidentate binding) .
  • TGA/DSC: Assess thermal stability; decomposition typically occurs at 200–400°C with mass loss corresponding to citrate combustion .

Advanced Research Questions

Q. Q3. How can stability constants (LogK) of this compound complexes be accurately determined under varying pH and ionic strength?

Methodological Answer:

  • Potentiometric Titration: Titrate zirconium-citrate solutions with NaOH while measuring pH. Use software like HyperQuad to calculate LogK values .
  • Spectrophotometry: Monitor UV-Vis absorbance changes (e.g., ligand-to-metal charge transfer bands) to infer complexation equilibria .
  • Data Interpretation: Compare results with established models (e.g., Linear Plot Method in Fig. 13 of reports LogK1 = 7.41).

Q. Q4. How should researchers address contradictions in reported stability constants across studies?

Methodological Answer:

  • Systematic Comparison: Replicate experiments under identical conditions (pH, temperature, ionic strength) .
  • Meta-Analysis: Use statistical tools to identify outliers or methodological biases (e.g., differences in ionic media) .
  • Advanced Modeling: Apply density functional theory (DFT) to predict binding energies and validate experimental LogK values .

Q. Q5. How to design a PICOT-based study evaluating this compound’s adsorption efficiency for heavy metals?

Methodological Answer:

  • PICOT Framework:
    • Population: Contaminated aqueous solutions (e.g., Pb²⁺, Cd²⁺).
    • Intervention: this compound dosage (0.1–1.0 g/L).
    • Comparison: Activated carbon or commercial ion-exchange resins.
    • Outcome: Removal efficiency (%) quantified via ICP-MS.
    • Time: Kinetic studies over 24–72 hours .
  • Experimental Controls: Include blank samples and triplicate runs to ensure reproducibility .

Methodological and Data Analysis Questions

Q. Q6. What computational approaches are suitable for modeling this compound interactions with environmental contaminants?

Methodological Answer:

  • DFT Simulations: Calculate binding energies between Zr⁴⁺ and citrate/contaminants using Gaussian or VASP software .
  • Molecular Dynamics (MD): Simulate diffusion rates of contaminants in this compound matrices (e.g., LAMMPS) .
  • Validation: Cross-check computational results with experimental XAFS or EXAFS data .

Q. Q7. How to investigate this compound’s biocompatibility for biomedical applications?

Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) at varying concentrations (10–100 µg/mL) .
  • Surface Analysis: Perform XPS to detect citrate degradation products after exposure to simulated body fluids .
  • Comparative Studies: Benchmark against FDA-approved zirconium-based materials (e.g., zirconia implants) .

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